molecular formula C11H8N2O6 B13890392 2-(2,5-Dioxopyrrolidin-1-YL)-5-nitrobenzoic acid

2-(2,5-Dioxopyrrolidin-1-YL)-5-nitrobenzoic acid

Cat. No.: B13890392
M. Wt: 264.19 g/mol
InChI Key: ZVMAARRZLLLTNK-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-YL)-5-nitrobenzoic acid is a chemical compound that features a pyrrolidine-2,5-dione ring and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-YL)-5-nitrobenzoic acid typically involves the reaction of 5-nitroisophthalic acid with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as acetic acid. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-YL)-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-YL)-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anticonvulsant and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-YL)-5-nitrobenzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dioxopyrrolidin-1-YL)-5-nitrobenzoic acid is unique due to its combination of a pyrrolidine-2,5-dione ring and a nitrobenzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H8N2O6

Molecular Weight

264.19 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-5-nitrobenzoic acid

InChI

InChI=1S/C11H8N2O6/c14-9-3-4-10(15)12(9)8-2-1-6(13(18)19)5-7(8)11(16)17/h1-2,5H,3-4H2,(H,16,17)

InChI Key

ZVMAARRZLLLTNK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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